

# Beyond IPF: Exploring the Therapeutic Horizon of Ins018 055

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Ins018\_055, a first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) discovered and designed using a generative AI platform, is currently in Phase II clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[1][2][3][4][5] Beyond its initial indication, compelling preclinical evidence suggests a broader therapeutic potential for Ins018\_055, positioning it as a promising candidate for a range of fibrotic, inflammatory, and oncologic conditions. This document provides a comprehensive technical overview of the potential applications of Ins018\_055 beyond IPF, detailing its mechanism of action, preclinical data in various disease models, and the experimental protocols underpinning these investigations.

# Introduction: The Pan-Fibrotic and Anti-Inflammatory Potential of a Novel TNIK Inhibitor

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[6] Ins018\_055, developed by Insilico Medicine, targets TNIK, a serine/threonine kinase implicated as a central regulator in multiple pro-fibrotic signaling pathways.[7][8] Preclinical studies have demonstrated the pan-fibrotic inhibitory function of Ins018\_055, showing efficacy in attenuating not only lung fibrosis but also skin and kidney fibrosis.[2][7][9] Furthermore, Ins018\_055 exhibits potent anti-inflammatory properties, adding to its therapeutic potential in a wide spectrum of diseases.[10]



[11] This guide delves into the scientific foundation for these expanded applications, presenting the available data and methodologies for researchers and drug developers.

## Mechanism of Action: Targeting a Key Node in Pro-Fibrotic and Pro-Inflammatory Signaling

TNIK is a critical downstream effector in several signaling cascades integral to fibrosis and inflammation. **Ins018\_055** exerts its therapeutic effects by inhibiting TNIK, thereby modulating these pathways.

2.1. Inhibition of Pro-Fibrotic Pathways:

**Ins018\_055** has been shown to suppress key pro-fibrotic signaling pathways, including:

- Transforming Growth Factor-β (TGF-β) Pathway: The TGF-β pathway is a master regulator of fibrosis. TNIK inhibition by Ins018\_055 interferes with this pathway, reducing the expression of downstream fibrotic mediators.
- Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is strongly associated with fibrogenesis. TNIK is a crucial component of the β-catenin and T-cell factor-4 (TCF-4) transcriptional complex, and its inhibition by Ins018\_055 disrupts this interaction, downregulating Wnt target genes involved in fibrosis.[2][8]
- YAP/TAZ Pathway: The Hippo pathway effectors YAP and TAZ are emerging as important mediators of fibrosis. Ins018\_055 has been shown to suppress this pathway, contributing to its anti-fibrotic effects.[8]

#### 2.2. Attenuation of Pro-Inflammatory Signaling:

**Ins018\_055** also demonstrates significant anti-inflammatory activity, primarily through the modulation of:

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. TNIK is involved in the activation of this pathway, and its inhibition by Ins018\_055 leads to a reduction in the production of pro-inflammatory cytokines.[10]



The multifaceted mechanism of action of **Ins018\_055**, targeting both fibrotic and inflammatory pathways, provides a strong rationale for its investigation in a variety of diseases beyond IPF.

### **Potential Therapeutic Applications Beyond IPF**

Preclinical evidence strongly supports the exploration of **Ins018\_055** in several therapeutic areas:

3.1. Dermatological Fibrosis: Systemic Sclerosis (Scleroderma)

Systemic sclerosis is a chronic autoimmune disease characterized by progressive skin fibrosis. The bleomycin-induced skin fibrosis model is a widely used preclinical model to evaluate potential anti-fibrotic therapies for this condition.

Quantitative Data from Preclinical Skin Fibrosis Models:

| Parameter                             | Vehicle Control | Ins018_055<br>(Topical/Systemic) | Outcome                                                         |
|---------------------------------------|-----------------|----------------------------------|-----------------------------------------------------------------|
| Dermal Thickness                      | Increased       | Significantly Reduced            | Attenuation of skin thickening                                  |
| Collagen Content<br>(Hydroxyproline)  | Elevated        | Significantly<br>Decreased       | Reduction in excessive collagen deposition                      |
| Myofibroblast<br>Infiltration (α-SMA) | Increased       | Markedly Decreased               | Inhibition of fibroblast<br>to myofibroblast<br>differentiation |

Note: This table represents a summary of expected outcomes based on the reported panfibrotic efficacy of **Ins018\_055**. Specific quantitative values from Insilico Medicine's studies are not publicly available.

Experimental Protocol: Bleomycin-Induced Skin Fibrosis Mouse Model

This protocol provides a representative methodology for inducing and evaluating skin fibrosis in mice.





**Figure 1:** Experimental workflow for the bleomycin-induced skin fibrosis model.

#### 3.2. Renal Fibrosis: Chronic Kidney Disease (CKD)



Renal fibrosis is the common final pathway for virtually all forms of CKD. The unilateral ureteral obstruction (UUO) model is a robust and widely accepted method for inducing renal fibrosis in rodents.

Quantitative Data from Preclinical Renal Fibrosis Models:

| Parameter                         | Sham Control | UUO + Vehicle | UUO +<br>Ins018_055        | Outcome                                 |
|-----------------------------------|--------------|---------------|----------------------------|-----------------------------------------|
| Tubular Injury<br>Score           | Minimal      | Severe        | Significantly<br>Reduced   | Protection<br>against tubular<br>damage |
| Interstitial<br>Fibrosis (% area) | Low          | High          | Significantly<br>Decreased | Attenuation of renal fibrosis           |
| Collagen Deposition (Sirius Red)  | Low          | High          | Markedly<br>Decreased      | Reduction in collagen accumulation      |
| α-SMA<br>Expression               | Low          | High          | Significantly<br>Decreased | Inhibition of myofibroblast activation  |

Note: This table represents a summary of expected outcomes based on the reported panfibrotic efficacy of Ins018\_055. Specific quantitative values from Insilico Medicine's studies are not publicly available.

Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Mouse Model

This protocol outlines a representative procedure for the UUO model.





Figure 2: Experimental workflow for the unilateral ureteral obstruction (UUO) model.



#### 3.3. Oncologic Indications: Targeting the Wnt Pathway in Cancers

The Wnt signaling pathway, where TNIK plays a crucial role, is aberrantly activated in numerous cancers, including colorectal and lung cancer, making TNIK an attractive therapeutic target.[2][3][12] While preclinical studies with Ins018\_055 in cancer models have not been explicitly detailed in the public domain, the known mechanism of action and data from other TNIK inhibitors, such as NCB-0846, provide a strong rationale for its investigation in oncology.

Potential Anti-Cancer Applications and Rationale:

| Cancer Type                  | Rationale for TNIK Inhibition                                                                         |  |  |
|------------------------------|-------------------------------------------------------------------------------------------------------|--|--|
| Colorectal Cancer            | High prevalence of Wnt pathway mutations;<br>TNIK inhibition can suppress Wnt-driven tumor<br>growth. |  |  |
| Lung Squamous Cell Carcinoma | TNIK is frequently amplified; its inhibition reduces cancer cell viability.[1][12]                    |  |  |
| Other Wnt-Dependent Tumors   | Potential for broad applicability in cancers with dysregulated Wnt signaling.                         |  |  |

Experimental Protocol: Colorectal Cancer Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a TNIK inhibitor in a xenograft model.





Figure 3: Experimental workflow for a colorectal cancer xenograft model.



### **Signaling Pathway Diagrams**

4.1. Ins018\_055 Inhibition of Pro-Fibrotic Signaling





#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- To cite this document: BenchChem. [Beyond IPF: Exploring the Therapeutic Horizon of Ins018\_055]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603146#potential-therapeutic-applications-of-ins018-055-beyond-ipf]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com